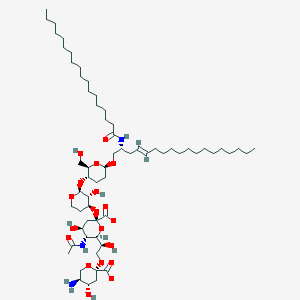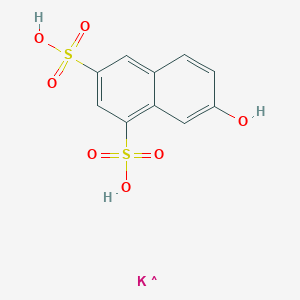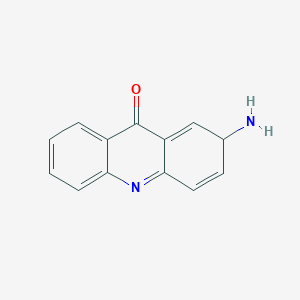
2-amino-2H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2H-acridin-9-one is a fluorescent aromatic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . It is known for its primary amine group, which reacts with aldehyde groups at the reducing end of carbohydrates, making it a valuable fluorophore in various scientific applications .
Vorbereitungsmethoden
The synthesis of 2-amino-2H-acridin-9-one typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . This method yields acridone derivatives, including this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-amino-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Substitution: The primary amine group allows for substitution reactions with various electrophiles, forming substituted acridone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles under controlled temperature and pH conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-2H-acridin-9-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-2H-acridin-9-one involves its ability to intercalate into double-stranded DNA, disrupting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure . The compound’s molecular targets include DNA and enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
2-amino-2H-acridin-9-one is unique due to its strong fluorescent properties and ability to intercalate into DNA. Similar compounds include:
Acridine: Known for its rigid structure and high thermal stability.
Acriflavine: Used as an antibacterial agent and disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
These compounds share the acridine core structure but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-amino-2H-acridin-9-one |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H,14H2 |
InChI-Schlüssel |
BBZJZHVFGSXNGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


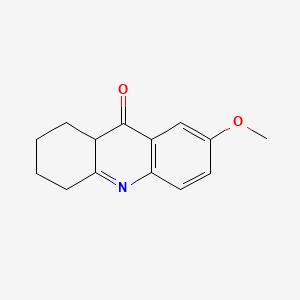
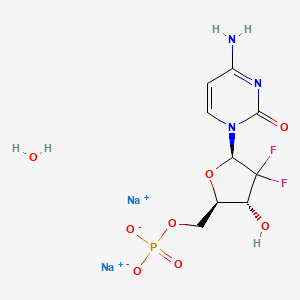
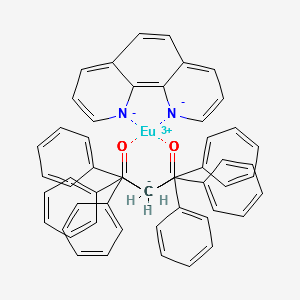
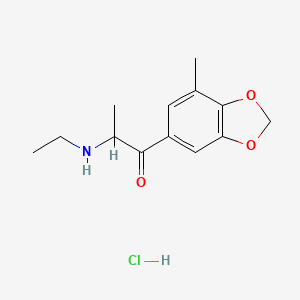
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)

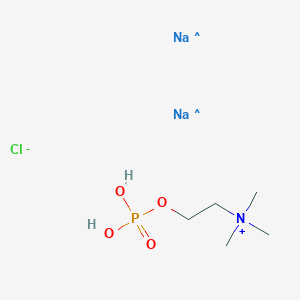
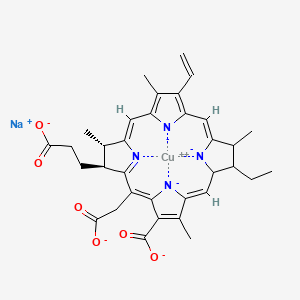
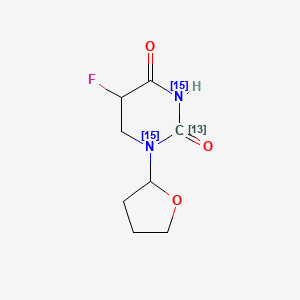
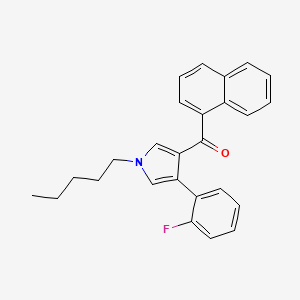
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)
